

An In-depth Technical Guide to 4-(p-Tolyl)thiazole-2-carbaldehyde

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Compound of Interest

Compound Name: 4-(p-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B1351732

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **4-(p-Tolyl)thiazole-2-carbaldehyde**. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

4-(p-Tolyl)thiazole-2-carbaldehyde is an organic compound featuring a thiazole ring substituted with a para-tolyl group and an aldehyde functional group.^[1] Its chemical identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde	[1]
CAS Number	383143-86-0	[1][2]
Molecular Formula	C ₁₁ H ₉ NOS	[1][2][3]
Molecular Weight	203.26 g/mol	[1][2]
Appearance	White solid	[4]
Purity	≥ 97%	[5]
Boiling Point	360.5 ± 44.0 °C (Predicted)	[6][7]
Density	1.229 ± 0.06 g/cm ³ (Predicted)	[6][7]
pKa	0.42 ± 0.10 (Predicted)	[6][7]
InChI Key	NIYYLXDRLQFYMS-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1=CC=C(C=C1)C2=CSC(=N2)C=O</chem>	[1][2]
Storage	Sealed in dry, 2-8°C	[2][6][8]

Synthesis and Experimental Protocols

The synthesis of **4-(p-Tolyl)thiazole-2-carbaldehyde** can be achieved through several methods. The Hantzsch thiazole synthesis is a fundamental and widely used approach for constructing the thiazole ring.[1]

A. Hantzsch Thiazole Synthesis

This classical method involves the condensation of a thioamide with an α-haloketone.[1] For the synthesis of **4-(p-Tolyl)thiazole-2-carbaldehyde**, p-tolylthioamide is used as the nucleophilic component, reacting with an α-bromo ketone as the electrophilic partner.[1]

Detailed Protocol:

- **Reaction Setup:** p-tolylthioamide and an appropriate α -haloketone are combined in a reaction vessel.
- **Solvent Addition:** A polar protic solvent, such as ethanol or methanol, is added to the mixture. [\[1\]](#)
- **Heating:** The reaction mixture is heated to a temperature ranging from 60-90°C. [\[1\]](#)
- **Reaction Time:** The reaction is allowed to proceed for 4-8 hours under constant stirring. [\[1\]](#)
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically through recrystallization, to yield the final compound. Yields for the Hantzsch synthesis generally range from 65-82%. [\[1\]](#)
- **Oxidation:** An additional oxidation step is required to introduce the aldehyde group at the 2-position of the thiazole ring. [\[1\]](#)

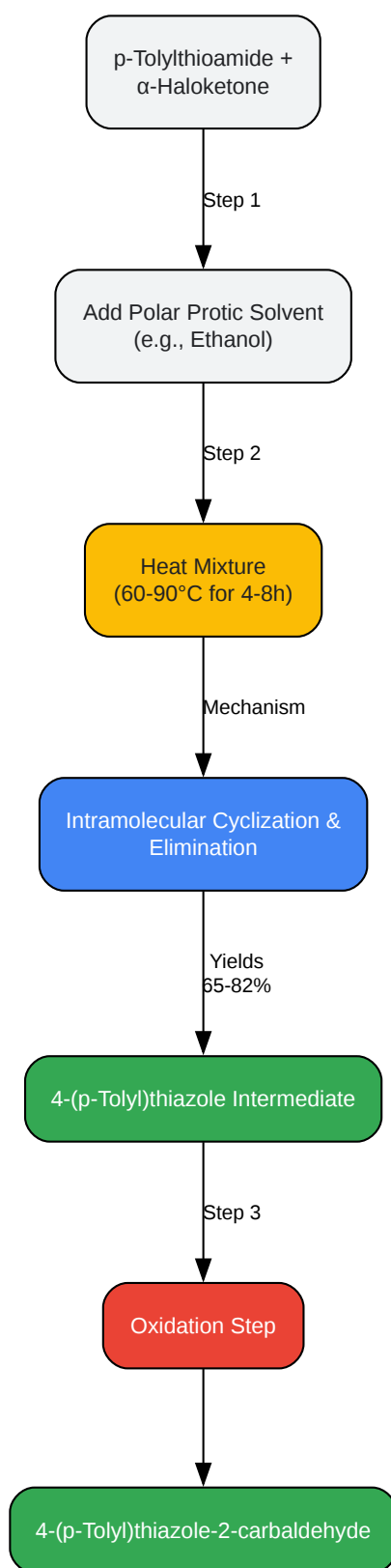
B. Alternative Synthesis Methods

Other reported methods for synthesizing this compound include:

- The formylation of 4-(p-tolyl)thiazole using the Vilsmeier-Haaf reaction. [\[1\]](#)
- The reaction of 4-(p-tolyl)thiazole-2-acetic acid with formamide under acidic conditions. [\[1\]](#)

Logical Workflow: Hantzsch Synthesis

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of the thiazole ring, a key step in producing **4-(p-Tolyl)thiazole-2-carbaldehyde**.



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Caption: Generalized workflow for Hantzsch thiazole synthesis.

Chemical Reactivity and Characterization

The aldehyde group and the thiazole ring are the primary sites of chemical reactivity.

- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate.[\[1\]](#)
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol with agents such as sodium borohydride.[\[1\]](#)
- **Electrophilic Substitution:** The thiazole ring can undergo electrophilic substitution, particularly at the 5-position.[\[1\]](#)

Characterization Protocols: The structure of synthesized **4-(p-Tolyl)thiazole-2-carbaldehyde** and related derivatives is typically confirmed using standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided results, the protocols for analogous compounds involve:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR are used to determine the chemical structure, confirming the presence and connectivity of protons and carbons.[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify functional groups, such as the C=O stretch of the aldehyde and aromatic C-H stretches.[\[9\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[\[9\]](#)[\[10\]](#)

Potential Applications and Biological Activity

Thiazole derivatives, including **4-(p-Tolyl)thiazole-2-carbaldehyde**, are investigated for a variety of applications in research and development.

- **Pharmaceuticals:** The compound has been explored for its potential as an antimicrobial, antifungal, and anticancer agent.[\[1\]](#) Research indicates that thiazole derivatives can inhibit enzymes relevant to metabolic disorders, such as α -glucosidase, which is significant for diabetes management.[\[1\]](#)

- **Antioxidant Properties:** It has demonstrated free radical scavenging activity in in vitro assays, suggesting potential for use in preventing diseases related to oxidative stress.[1]
- **Materials Science:** It serves as a building block for synthesizing more complex heterocyclic compounds.[1]
- **Biochemical Research:** The compound is used in studies of enzyme and protein interactions. [1] Molecular docking studies have shown its potential to inhibit key enzymes in metabolic pathways.[1]

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